5-Chlorouridin

Übersicht

Beschreibung

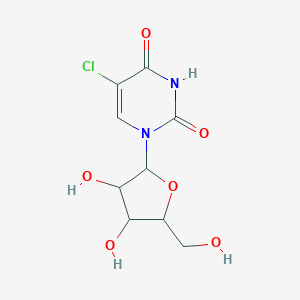

5-Chlorouridine is a nucleoside analogue where the hydrogen atom at the 5th position of the uridine nucleobase is replaced by a chlorine atom . This modification makes it an important compound for various biochemical and pharmaceutical applications, particularly in the study of RNA and its interactions under chlorine stress conditions .

Wissenschaftliche Forschungsanwendungen

5-Chlorouridine has a wide range of applications in scientific research:

Chemistry: Used as a reference material for studying chlorine-stressed RNA.

Biology: Employed in the study of RNA modifications and interactions.

Medicine: Investigated for its potential in antiviral and anticancer therapies.

Industry: Utilized in the synthesis of various pharmaceuticals and biochemical reagents.

Wirkmechanismus

Target of Action

5-Chlorouridine is an analogue of uridine, where the hydrogen in position 5 of the heterocyclic nucleobase is replaced by a chlorine atom . It is primarily targeted towards uridine phosphorylase , an enzyme that plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleic acid synthesis in cells .

Mode of Action

It is known that 5-chlorouridine can interfere with many cell regulation processes in vivo . This interference is likely due to its structural similarity to uridine, allowing it to interact with the same targets and pathways.

Result of Action

Due to its structural similarity to uridine, it is very likely that lipophilic analogues could interfere with many cell regulation processes in vivo . This interference could potentially lead to various cellular effects, depending on the specific processes disrupted.

Action Environment

The action of 5-Chlorouridine can be influenced by environmental factors. For instance, its solubility can be affected by temperature . . These factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

5-Chlorouridine is readily incorporated following phosphorylation, into newly synthesized DNA in place of thymidine . It is used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors .

Cellular Effects

5-Chlorouridine has been identified as a general activity-based probe for human DUS enzymes . It has been used to map D modifications using mechanism-based RNA-protein crosslinking and through chemical transformation and mutational profiling to reveal the landscape of D modification sites on human tRNAs .

Molecular Mechanism

The molecular mechanism of 5-Chlorouridine involves its incorporation into newly synthesized DNA in place of thymidine following phosphorylation . This allows it to be used as a probe for studying the effects of hypochlorous acid damage to DNA and DNA precursors .

Temporal Effects in Laboratory Settings

5-Chlorouridine has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .

Metabolic Pathways

5-Chlorouridine is involved in the nucleotide metabolism pathway, specifically in the synthesis of DNA. It is incorporated into newly synthesized DNA in place of thymidine following phosphorylation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 5-Chlorouridine involves the chlorination of uracil. The process typically includes the following steps :

Dissolution of Uracil: Uracil is dissolved in an acidic medium.

Chlorination Reaction: Chlorination is carried out by adding thionyl chloride (SOCl2) to the solution.

Purification: The reaction mixture is then subjected to refrigerated centrifugation or filtration to remove inorganic salts.

Industrial Production Methods

While specific industrial production methods for 5-Chlorouridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chlorouridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: These reactions can modify the nucleobase or the ribose moiety.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.

Oxidation: Often carried out using oxidizing agents like hydrogen peroxide.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Major Products

Substitution Products: Various substituted uridines depending on the nucleophile used.

Oxidation Products: Modified uridine derivatives with altered functional groups.

Reduction Products: Reduced forms of the nucleobase or ribose.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Fluorouridine

- 5-Bromouridine

- 5-Iodouridine

Comparison

5-Chlorouridine is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Compared to its analogues like 5-Fluorouridine and 5-Bromouridine, 5-Chlorouridine is less commonly used but offers specific advantages in studying chlorine-related stress in RNA .

Biologische Aktivität

5-Chlorouridine (ClU) is a halogenated nucleoside analog of uridine, first synthesized in the 1950s. Its biological activity has garnered interest due to its potential applications in cancer treatment, mutagenesis, and as a model for studying DNA interactions. This article explores the biological activity of 5-chlorouridine, focusing on its mutagenic properties, effects on DNA, and implications in cancer research.

Chemical Structure and Properties

5-Chlorouridine is characterized by the presence of a chlorine atom at the 5-position of the uracil base. Its chemical formula is . The structural modification significantly alters its interaction with nucleic acids compared to its non-halogenated counterparts.

Biological Activity

1. Mutagenic and Clastogenic Effects

5-Chlorouridine exhibits notable mutagenic properties. It has been shown to induce sister-chromatid exchanges (SCEs), which are indicative of genetic instability. In various studies, ClU has been classified as an effective mutagen and clastogen, meaning it can cause chromosome breakage and structural alterations in DNA . The incorporation of ClU into DNA can lead to increased mutation rates, particularly through A to G transitions due to wobble base pairing .

2. Carcinogenic Potential

Research indicates that 5-chlorouridine may have carcinogenic effects, particularly when incorporated into DNA during cellular processes. It has been linked to DNA damage associated with inflammation, where chlorinated nucleosides can accumulate at sites of tissue damage . The mechanisms of action include the formation of reactive oxygen species (ROS) that can further damage DNA.

3. Antitumor Activity

Despite its mutagenic properties, 5-chlorouridine has been investigated for its potential as an anti-tumor agent. Its structural similarity to uridine allows it to interfere with RNA synthesis in rapidly dividing cancer cells. Studies have highlighted its effectiveness in combination therapies with other chemotherapeutics .

Table 1: Summary of Biological Activities of 5-Chlorouridine

Case Study: Incorporation into E. coli Genome

A significant study demonstrated the incorporation of 5-chloro-2′-deoxyuridine (ClU) into the genome of Escherichia coli. The modified bacteria exhibited a high mutation rate due to the replacement of thymine with ClU, leading to over 1500 mutations within a single culture . This experimental model provided insights into how halogenated nucleosides can influence genetic stability and evolution in microorganisms.

The biological activity of 5-chlorouridine is primarily attributed to its ability to mimic natural nucleosides while altering the base-pairing dynamics within DNA and RNA:

- Base Pairing Dynamics : ClU can form stable pairs with adenine (A) and guanine (G), leading to mispairing during replication. This mispairing contributes to increased mutation rates.

- Induction of Reactive Species : The presence of chlorine may facilitate the generation of ROS, which can further exacerbate DNA damage and promote carcinogenesis .

Eigenschaften

IUPAC Name |

5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCUBKKZHSYQTJ-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2880-89-9 | |

| Record name | 5-Chlorouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.